Methyl 2-n-pentoxyphenyl sulfide

Description

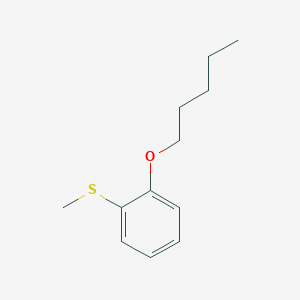

Methyl 2-n-pentoxyphenyl sulfide is an organosulfur compound characterized by a methyl group bonded to a sulfur atom, which is further attached to a phenyl ring substituted with an n-pentoxy group at the ortho (2-) position. Structurally, it combines a hydrophobic n-pentoxy chain with a sulfide functional group, influencing its solubility, reactivity, and interactions in chemical or biological systems.

Properties

IUPAC Name |

1-methylsulfanyl-2-pentoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18OS/c1-3-4-7-10-13-11-8-5-6-9-12(11)14-2/h5-6,8-9H,3-4,7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWSCEDZTXOWELU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=CC=C1SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-n-pentoxyphenyl sulfide can be synthesized through several methods. One common approach involves the reaction of 2-n-pentoxyphenyl thiol with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-n-pentoxyphenyl sulfide undergoes various chemical reactions, including:

Oxidation: The sulfide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form thiols or other reduced sulfur species using reducing agents like lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, reduced sulfur species.

Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Methyl 2-n-pentoxyphenyl sulfide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex sulfur-containing compounds.

Biology: The compound can be used in studies involving sulfur metabolism and the role of sulfides in biological systems.

Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting sulfur-related pathways.

Industry: Utilized in the production of specialty chemicals, including fragrances and flavorings, due to its unique sulfur-containing structure.

Mechanism of Action

The mechanism of action of methyl 2-n-pentoxyphenyl sulfide involves its interaction with molecular targets through its sulfide group. This group can undergo oxidation-reduction reactions, influencing various biochemical pathways. The phenyl ring and its substituents can also participate in interactions with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The n-pentoxy group (C₅H₁₁O) in Methyl 2-n-pentoxyphenyl sulfide is an electron-donating substituent due to its alkoxy nature, which contrasts with electron-withdrawing groups like chlorine in para-chlorophenyl methyl sulfide. This distinction significantly impacts electronic properties:

- Steric effects : The bulky n-pentoxy chain may hinder interactions in catalytic or enzymatic systems compared to smaller substituents like methoxy or methyl groups.

Table 1: Substituent Effects on Key Properties

| Compound | Substituent | Electron Effect | Steric Bulk | Boiling/Melting Point* |

|---|---|---|---|---|

| Methyl phenyl sulfide | None (parent) | Neutral | Low | Moderate |

| This compound | 2-n-pentoxy | Electron-donating | High | Lower (predicted) |

| Para-chlorophenyl methyl sulfide | 4-chloro | Electron-withdrawing | Low | Higher (predicted) |

*Predicted based on substituent polarity and molecular weight.

Reactivity in Oxidation Reactions

Sulfides are prone to oxidation to sulfoxides or sulfones. highlights catalytic oxidation studies using metal-Schiff base systems, where methyl phenyl sulfide undergoes oxidation with varying efficiencies depending on the catalyst. For this compound:

- Electron-donating groups : The n-pentoxy substituent may accelerate oxidation rates compared to electron-withdrawing groups like chlorine, as seen in analogous systems.

- Steric hindrance: The bulky pentoxy chain could reduce catalytic efficiency by limiting substrate-catalyst interactions, a phenomenon observed in enzymatic systems ().

Biocatalytic Interactions

demonstrates that methyl phenyl sulfide binds to the flavin-dependent monooxygenase HAPMOPf via amide-π and van der Waals interactions. For this compound:

- The n-pentoxy group’s hydrophobicity may enhance binding in hydrophobic enzyme pockets.

- However, steric clashes with residues like Val544 or Arg440 (Fig. 5 in ) could reduce enantioselectivity or turnover rates compared to smaller substrates.

Hydrolysis and Environmental Stability

Sulfides can hydrolyze to form H₂S under specific conditions (). Key comparisons:

- Hydrolysis rate : this compound’s hydrolysis is likely slower than that of sulfides with polar substituents (e.g., COS in ) due to the n-pentoxy group’s hydrophobicity.

- Environmental impact : Unlike COS, which hydrolyzes to H₂S and CO₂ in water, aryl sulfides like this compound may persist longer in environmental matrices, posing distinct regulatory challenges.

Biological Activity

Methyl 2-n-pentoxyphenyl sulfide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the existing literature on its synthesis, biological activity, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound has the following chemical structure:

- Molecular Formula : C₁₃H₁₈OS

- Molecular Weight : Approximately 226.35 g/mol

The compound features a phenyl ring substituted with a methyl sulfide group and a n-pentoxy group, which enhances its hydrophobic properties, potentially influencing its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of phenol derivatives with appropriate alkylating agents under controlled conditions. A common synthetic route includes:

- Alkylation Reaction : The phenolic compound is treated with n-pentyl bromide in the presence of a base like potassium carbonate.

- Sulfidation : The resulting ether is then reacted with sulfur dichloride to introduce the methyl sulfide moiety.

This method allows for the selective formation of the desired compound while minimizing by-products.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.25 μM |

| Staphylococcus aureus | 0.50 μM |

| Candida albicans | 0.83 μM |

These results indicate that this compound is particularly effective against Gram-negative bacteria, which are often resistant to conventional antibiotics.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer activity. Research involving various cancer cell lines has demonstrated its ability to induce apoptosis in cancer cells.

- Cell Lines Tested :

- HeLa (cervical cancer)

- HepG2 (liver cancer)

- MCF-7 (breast cancer)

The compound exhibited IC50 values ranging from 50 to 150 μg/mL across these cell lines, indicating moderate cytotoxicity.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in microbial and cancer cells, leading to cell death.

- Apoptotic Pathways : The compound activates apoptotic pathways in cancer cells, contributing to its anticancer effects.

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted by researchers evaluated the efficacy of this compound against clinical strains of E. coli and S. aureus. Results indicated a high degree of susceptibility, suggesting potential for use in treating infections caused by resistant strains. -

Anticancer Evaluation :

In vitro assays performed on HeLa cells revealed that treatment with this compound resulted in significant reductions in cell viability, corroborating its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.